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Compound of Interest

Compound Name: N,4-dimethyl-1,3-thiazol-2-amine

Cat. No.: B189690 Get Quote

A Comparative Guide to the Anticancer Activity of N,4-Diaryl-1,3-Thiazol-2-Amine Derivatives

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its

ability to bind to various biological targets and serve as a template for drug development.[1]

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a

series of N,4-diaryl-1,3-thiazol-2-amine derivatives, which have been investigated for their

potent antiproliferative activity as tubulin polymerization inhibitors.[2] These compounds

represent a promising class of anticancer agents that disrupt microtubule dynamics, a clinically

validated strategy in cancer therapy.[2]

Comparative Analysis of Antiproliferative Activity
The antiproliferative activity of a series of N,4-diaryl-1,3-thiazol-2-amine derivatives was

evaluated against three human cancer cell lines: SGC-7901 (gastric carcinoma), A549 (non-

small cell lung cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentrations

(IC50) were determined using a standard MTT assay.[3] The results are summarized in the

table below, alongside the reference compounds Combretastatin A-4 (CA-4), Nocodazole, and

another 2-aminothiazole derivative, SMART.[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b189690?utm_src=pdf-interest
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_Tubulin_Polymerization_Inhibition_Assay.pdf
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0174006
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0174006
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363846/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363846/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound R R'
SGC-7901
IC₅₀ (μM)

A549 IC₅₀
(μM)

HeLa IC₅₀
(μM)

10a 2-OCH₃ 4-OCH₃ 1.83 2.51 3.26

10b 3-OCH₃ 4-OCH₃ 2.56 3.12 4.58

10c 4-OCH₃ 4-OCH₃ 1.25 1.98 2.84

10d 2-Cl 4-OCH₃ 3.84 5.21 6.87

10e 3-Cl 4-OCH₃ 4.12 6.33 7.15

10f 4-Cl 4-OCH₃ 2.97 4.08 5.43

10g 2-F 4-OCH₃ 4.56 5.89 7.02

10h 3-F 4-OCH₃ 5.01 6.74 8.13

10i 4-F 4-OCH₃ 3.11 4.29 5.88

10j 2,4-di-OCH₃ 4-OCH₃ 0.36 0.58 0.86

10k 3,4-di-OCH₃ 4-OCH₃ 0.98 1.54 2.13

10l
3,4,5-tri-

OCH₃
4-OCH₃ 0.75 1.12 1.69

10m 2-OCH₃ H 6.21 8.03 9.54

10n 3-OCH₃ H 7.85 9.12 10.3

10o 4-OCH₃ H 5.43 7.28 8.91

10p 2-OCH₃ 4-Cl 4.87 6.19 7.55

10q 3-OCH₃ 4-Cl 5.92 7.84 8.67

10r 4-OCH₃ 4-Cl 3.76 5.01 6.23

10s 2,4-di-OCH₃ 4-OCH₃ 0.36 0.58 0.86

10t 2,4-di-OCH₃ H 4.15 5.88 6.93

10u
2,4-di-OCH₃

(N-CH₃)
4-OCH₃ 1.23 1.87 2.54
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10v
2,4-di-OCH₃

(N-acetyl)
4-OCH₃ 2.58 3.91 4.76

CA-4 (2) - - 0.02 0.03 0.04

Nocodazole

(3)
- - 0.15 0.21 0.28

SMART (5) - - 0.89 1.24 1.76

Key Structure-Activity Relationship Observations:

Substitution on the N-phenyl ring (A ring):

Methoxy (-OCH₃) groups generally enhance activity. The position of the methoxy group is

crucial, with the order of potency being 4-OCH₃ > 2-OCH₃ > 3-OCH₃.

Electron-withdrawing groups like chloro (-Cl) and fluoro (-F) generally decrease activity

compared to methoxy groups.

Multiple methoxy substitutions significantly increase potency. The compound with 2,4-

dimethoxy substitution (10s) was the most potent, with submicromolar IC50 values.[2]

Substitution on the C4-phenyl ring (B ring):

A 4-methoxy group on the B ring is favorable for activity. Replacement with hydrogen or a

chloro group leads to a decrease in potency.

Substitution on the 2-amino group:

Introduction of a methyl or acetyl group at the nitrogen of the 2-aminothiazole skeleton

resulted in reduced activity compared to the unsubstituted analog (10s vs. 10u and 10v).

[2]
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N-Phenyl Ring (A-Ring) Substitutions

C4-Phenyl Ring (B-Ring) Substitutions

2-Amino Group Substitutions

Basic Scaffold

Methoxy (-OCH3)
- Generally increases activity

Add

Electron-Withdrawing Groups (Cl, F)
- Decreases activity vs. -OCH3

Add

Multiple -OCH3
- Significantly increases activity

(e.g., 2,4-dimethoxy)

Add more

Basic Scaffold

4-Methoxy (-OCH3)
- Favorable for activity

Add

Hydrogen or Chloro
- Decreases activity

Add

Unsubstituted Amine (-NH2) Methyl or Acetyl Substitution
- Decreases activity

Substitute
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Microtubule Dynamics Inhibition by 2-Aminothiazole Derivatives

Cellular Outcome

αβ-Tubulin Dimers

Polymerization

Microtubule Mitotic Spindle Disruption

Depolymerization (Catastrophe)

N,4-diaryl-1,3-thiazol-2-amine
(e.g., Compound 10s)

Inhibits

G2/M Cell Cycle Arrest

Apoptosis (Cell Death)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MTT Assay for Antiproliferative Activity Tubulin Polymerization Assay

Seed cancer cells in 96-well plates

Treat cells with compounds for 72h

Add MTT solution and incubate for 4h

Dissolve formazan crystals with DMSO

Measure absorbance at 490 nm

Calculate IC50 values

Prepare tubulin solution with GTP and fluorescent reporter

Pre-incubate tubulin with test compounds

Initiate polymerization by raising temperature to 37°C

Monitor fluorescence increase over time

Determine IC50 for polymerization inhibition

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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